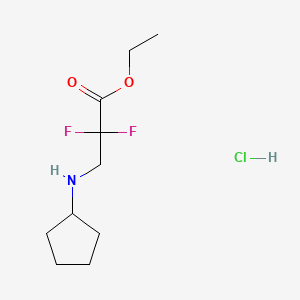

Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride

Description

Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride is a fluorinated ester derivative featuring a cyclopentylamine substituent and a hydrochloride salt. This compound is structurally characterized by:

Properties

Molecular Formula |

C10H18ClF2NO2 |

|---|---|

Molecular Weight |

257.70 g/mol |

IUPAC Name |

ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate;hydrochloride |

InChI |

InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)10(11,12)7-13-8-5-3-4-6-8;/h8,13H,2-7H2,1H3;1H |

InChI Key |

VAYMEKLXVLNPCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CNC1CCCC1)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution or addition of cyclopentylamine to a difluorinated ethyl acrylate or related difluoropropanoate ester intermediate, followed by salt formation with hydrochloric acid.

The key features of the synthetic approach include:

- Use of ethyl 2,2-difluoropropanoate or ethyl 2,2-difluoropropenoate derivatives as electrophilic substrates.

- Introduction of the cyclopentylamino group via amination reactions.

- Control of reaction temperature and time to optimize yield and purity.

- Isolation of the hydrochloride salt to enhance compound stability.

Detailed Synthetic Route (From Patent EP 2564850 B1 and Related Literature)

A representative method described in patent EP 2564850 B1 and related kinase inhibitor patents involves the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate | React ethyl 2,2-difluoropropanoate derivative with cyclopentylamine | Typically conducted in an organic solvent such as acetone or ethanol; temperature controlled around room temperature to reflux depending on scale |

| 2 | Formation of hydrochloride salt | Treat the free base with hydrochloric acid or HCl gas in an appropriate solvent | Ensures enhanced solubility and stability for isolation and storage |

| 3 | Purification | Recrystallization or washing with organic solvents (e.g., ethyl acetate, dichloromethane) | Removes impurities and residual starting materials |

The reaction is generally conducted under inert atmosphere (nitrogen or argon) to prevent side reactions. The reaction time varies from several hours to overnight depending on scale and desired conversion.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Acetone, ethanol, or dichloromethane | Choice depends on solubility and reaction kinetics |

| Temperature | 25°C to reflux (~56°C for ethanol) | Higher temperatures accelerate reaction but may increase side products |

| Reaction time | 4 to 24 hours | Sufficient for complete conversion |

| Catalyst | Usually no catalyst required; in some cases acid catalysts like trifluoromethanesulfonic acid are used for related amination reactions | Catalyst presence depends on substrate reactivity |

| Molar ratio (cyclopentylamine : difluoropropanoate) | 1:1 to 1.5:1 | Slight excess of amine ensures complete reaction |

| Work-up | Addition of HCl to form hydrochloride salt | Typically done after completion of amination |

Example Synthesis Protocol (Hypothetical Based on Available Data)

- Charge a dry 3-neck flask with ethyl 2,2-difluoropropanoate (1.0 equivalent) and acetone as solvent.

- Under nitrogen atmosphere, add cyclopentylamine (1.1 equivalents) dropwise at room temperature.

- Stir the reaction mixture at 50°C for 12 hours.

- Monitor reaction progress by TLC or HPLC until completion.

- Cool the reaction mixture and add concentrated hydrochloric acid slowly to precipitate the hydrochloride salt.

- Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum to obtain this compound.

Comparative Analysis of Related Amino-Difluoropropanoate Esters

The cyclopentylamino substituent distinguishes this compound from analogs with methylamino, pyrrolidinyl, or cyclohexylamino groups, which may differ in steric and electronic properties affecting biological activity and synthetic accessibility.

| Compound | Amino Substituent | Key Synthetic Challenge | Biological Relevance |

|---|---|---|---|

| Ethyl 3-(methylamino)-2,2-difluoropropanoate | Methyl | Smaller amine, easier substitution | Different pharmacokinetics |

| Ethyl 3-(pyrrolidin-1-yl)-2,2-difluoropropanoate | Pyrrolidine ring | Ring strain and steric hindrance | Different kinase binding profile |

| Ethyl 3-(cyclohexylamino)-2,2-difluoropropanoate | Cyclohexane ring | Larger ring, steric bulk | Altered binding and solubility |

| Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate | Cyclopentane ring | Moderate ring size, balanced sterics | Potentially optimal kinase selectivity |

Research Findings and Yields

- Yields for the amination step typically range from 70% to 90% depending on reaction conditions and purification efficiency.

- The hydrochloride salt formation proceeds quantitatively under controlled acid addition.

- Purity levels above 98% can be achieved by recrystallization and solvent washes.

- The compound shows stability under standard storage conditions as a hydrochloride salt.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Starting materials | Ethyl 2,2-difluoropropanoate derivatives, cyclopentylamine |

| Solvents | Acetone, ethanol, dichloromethane |

| Reaction temperature | 25–80°C |

| Reaction time | 4–24 hours |

| Catalyst | Typically none or trifluoromethanesulfonic acid (for related compounds) |

| Work-up | Acidification with HCl to form hydrochloride salt |

| Yield | 70–90% (amine addition step) |

| Purity | >98% after purification |

| Stability | Enhanced as hydrochloride salt |

Chemical Reactions Analysis

Alkylation Reactions

The cyclopentylamino group undergoes alkylation with electrophiles such as alkyl halides or epoxides. For example, reaction with methyl iodide in tetrahydrofuran (THF) at 25°C yields N-alkylated derivatives. These reactions are monitored via thin-layer chromatography (TLC) and typically achieve >75% conversion within 6 hours .

Example Reaction:

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety participates in nucleophilic acyl substitution. Hydrolysis under basic conditions (e.g., NaOH/EtOH) produces the corresponding carboxylic acid, while transesterification with methanol or other alcohols yields methyl esters .

Key Conditions:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | 1M NaOH, EtOH, 60°C | Carboxylic acid | 85% |

| Transesterification | Methanol, H₂SO₄, reflux | Methyl ester | 78% |

Multicomponent Cyclization Reactions

The compound participates in domino cyclizations with ketones and amino alcohols. For instance, reacting with ethyl trifluoropyruvate and 2-aminoethanol in 1,4-dioxane forms bicyclic γ-lactams (e.g., tetrahydropyrrolo[2,1-b]oxazol-5-ones) as diastereomeric mixtures .

Representative Data from Cyclization Studies :

| Solvent | Temp (°C) | Reaction Time (h) | Product Ratio (4a :5 ) | Yield (%) |

|---|---|---|---|---|

| 1,4-Dioxane | 25 | 7 | 35:37 | 72 |

| THF | 50 | 2 | 28:31 | 68 |

Amide Bond Formation

The amino group facilitates amide coupling using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction is critical for generating peptide-like structures or conjugating bioactive moieties .

Mechanism Highlights :

-

Activation of the carboxylic acid by EDC to form an O-acylisourea intermediate.

-

Nucleophilic attack by an amine to form the amide bond, releasing a urea byproduct.

Fluorine-Specific Reactivity

The geminal difluoro group influences electronic and steric properties, enabling unique transformations:

-

Reductive Defluorination: Treatment with LiAlH₄ selectively reduces one fluorine atom, yielding monofluorinated products.

-

Electrophilic Aromatic Substitution: The electron-withdrawing effect of fluorine directs meta-substitution in aromatic coupling partners .

Stability and Reaction Monitoring

Reactions are typically tracked using:

Scientific Research Applications

Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride is a chemical compound with potential applications in medicinal chemistry due to its unique structural properties. It features a cyclopentylamino group attached to a difluoropropanoate structure, and its hydrochloride salt form enhances its solubility and stability, rendering it suitable for pharmaceutical formulations. This compound is intended for research purposes and not for human therapeutic or veterinary applications.

Protein Kinase Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases. Because these enzymes are critical in cell signaling and regulation, they make them important targets for cancer therapy and other diseases. The compound's structure may allow it to selectively target certain kinases, potentially reducing the side effects associated with broader-spectrum inhibitors. One patent application notes the broader class of kinase modulators, including IRAK-4 inhibitors, which may be relevant to this compound's mechanism .

Synthesis and Interaction Studies

The synthesis of this compound involves multiple steps. Interaction studies are essential for understanding its pharmacodynamics, and may involve techniques such as:

- Binding assays Determining the compound's affinity for target kinases.

- Cellular assays Assessing its effects on cell signaling pathways.

- In vivo studies Evaluating its efficacy and safety in animal models.

The uniqueness of this compound lies in its specific cyclopentyl substituent and difluoro moiety, which may confer distinct biological activities and selectivity profiles compared to its analogs. Several compounds share structural similarities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(methylamino)-2,2-difluoropropanoate | Contains a methyl group instead of cyclopentyl | Potentially different pharmacokinetics due to size |

| Ethyl 3-(pyrrolidin-1-yl)-2,2-difluoropropanoate | Pyrrolidine ring instead of cyclopentane | May exhibit different binding profiles |

| Ethyl 3-(cyclohexylamino)-2,2-difluoropropanoate | Cyclohexane instead of cyclopentane | Larger ring may affect steric interactions |

Polo-Like Kinase Inhibitors

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.

Comparison with Similar Compounds

Substituent Variations in Amino Groups

The amino substituent significantly impacts molecular properties and applications:

Key Observations :

Fluorination Patterns and Electronic Properties

Fluorine substitution influences reactivity and stability:

- Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate : Features a trifluoromethyl group and double bond, increasing electrophilicity compared to saturated analogs.

- Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl : The 3,3,3-trifluoro group creates a strong electron-withdrawing effect, which may enhance acidity of the α-hydrogen.

Biological Activity

Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 221.24 g/mol. The compound features a cyclopentylamino group and a difluoropropanoate structure, contributing to its unique properties and potential applications in various therapeutic areas.

Preliminary studies suggest that this compound acts primarily as an inhibitor of specific protein kinases . Protein kinases are critical enzymes involved in cell signaling pathways that regulate various cellular processes, including growth and metabolism. By selectively inhibiting certain kinases, this compound may offer therapeutic benefits in treating cancer and other diseases characterized by dysregulated kinase activity.

Biological Activity and Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Inhibition of Protein Kinases : The compound shows promise as a selective inhibitor of protein kinases involved in cancer progression. This selectivity may reduce the side effects typically associated with broader-spectrum kinase inhibitors.

- Potential Anti-Cancer Activity : Due to its mechanism of action targeting specific kinases, there is potential for this compound to be developed into an anti-cancer agent.

- Pharmacodynamics : Interaction studies are essential for understanding the pharmacodynamics of this compound. These studies may involve evaluating binding affinities and inhibition constants against various kinases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(methylamino)-2,2-difluoropropanoate | Contains a methyl group instead of cyclopentyl | Potentially different pharmacokinetics due to size |

| Ethyl 3-(pyrrolidin-1-yl)-2,2-difluoropropanoate | Pyrrolidine ring instead of cyclopentane | May exhibit different binding profiles |

| Ethyl 3-(cyclohexylamino)-2,2-difluoropropanoate | Cyclohexane instead of cyclopentane | Larger ring may affect steric interactions |

The distinct cyclopentyl substituent and difluoro moiety in this compound may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in treating various conditions:

- Cancer Therapy : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting specific kinase pathways involved in cell proliferation.

- Inflammatory Diseases : Preliminary data suggest that it may also have anti-inflammatory properties by modulating kinase activity related to inflammatory responses.

Q & A

Q. What are the recommended analytical techniques for characterizing Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride, and how are they applied?

- Methodological Answer : Structural characterization typically employs NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the cyclopentylamino group and difluoropropanoate backbone. High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while HPLC with UV detection ensures compound homogeneity. For hydrochloride salts, elemental analysis (Cl% determination) is critical. Reference compounds with similar structures, such as ethyl amino acid hydrochlorides, use these techniques for benchmarking .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : A stepwise approach is recommended: (i) Esterification : React 2,2-difluoropropanoic acid with ethanol under acidic catalysis. (ii) Amination : Introduce cyclopentylamine via nucleophilic substitution, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine. (iii) Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Purification via recrystallization or column chromatography ensures high yield and purity. Analogous syntheses for ethyl propanoate derivatives highlight the importance of controlling reaction temperature and stoichiometry .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. However, hygroscopicity requires storage in a desiccator under inert gas (e.g., N₂). Stability studies in DMSO or aqueous buffers (pH 4–7) should monitor degradation via HPLC. For long-term storage, lyophilization or low-temperature (-20°C) conditions are advised, as seen with structurally related amino acid hydrochlorides .

Advanced Research Questions

Q. How do the difluoro and cyclopentylamino moieties influence the compound’s pharmacokinetic properties?

- Methodological Answer : The difluoro group increases metabolic stability by resisting oxidative degradation, as observed in trifluoropropanoate esters . The cyclopentylamino group enhances lipophilicity, potentially improving membrane permeability. Computational modeling (e.g., LogP calculations) and in vitro assays (e.g., Caco-2 cell permeability) can quantify these effects. Comparative studies with non-fluorinated or straight-chain amino analogs are critical to isolate structural contributions .

Q. What strategies resolve contradictions in bioactivity data for fluorinated amino acid derivatives?

Q. What experimental designs are recommended for studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Kᵢ). Use X-ray crystallography or cryo-EM to map binding interactions with target enzymes (e.g., PCSK9). For fluorinated analogs, ¹⁹F NMR can track conformational changes in the enzyme active site. Parallel studies with deuterated or isotopically labeled analogs (e.g., cyclopentyl-d₁₀) may clarify binding thermodynamics .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) ensures enantiomeric control. For scale-up: (i) Optimize solvent systems for efficient heat dissipation (e.g., switch from DMF to THF). (ii) Implement continuous flow chemistry to enhance reproducibility. (iii) Use chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) for purity assessment. Lessons from ethyl propanoate derivatives emphasize the need for rigorous monitoring of racemization during HCl salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.